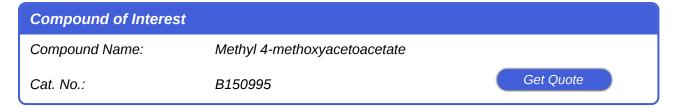


An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxyacetoacetate

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This technical guide provides a comprehensive overview of the boiling point and density of **Methyl 4-methoxyacetoacetate**, tailored for researchers, scientists, and professionals in drug development. This document includes a summary of its physical properties, detailed experimental protocols for its synthesis and characterization, and visual workflows to illustrate key processes.

Core Physicochemical Data

Methyl 4-methoxyacetoacetate is a carbonyl compound that serves as a building block in organic synthesis.[1] Its utility in the formation of various chemical structures, including dihydropyrimidine derivatives and abiotic porphyrinogens, makes understanding its physical properties crucial for laboratory and industrial applications.[2]

Quantitative Data Summary

The boiling point and density of **Methyl 4-methoxyacetoacetate** have been reported under various conditions. The following table summarizes these key physical constants for easy reference and comparison.



Property	Value	Conditions
Boiling Point	215.70 °C (estimated)	@ 760.00 mmHg
113 °C	@ 26 mmHg[1]	
89 °C	@ 8.5 mmHg[3][4]	_
Density	1.129 g/mL	@ 25 °C[3][4]
Specific Gravity	1.13	@ 20/20 °C[1]
1.13100 to 1.13500	@ 20.00 °C[5]	

Experimental Protocols

Detailed methodologies for the synthesis of **Methyl 4-methoxyacetoacetate** and the determination of its physical and chemical properties are outlined below.

Synthesis of Methyl 4-methoxyacetoacetate

A common method for the synthesis of **Methyl 4-methoxyacetoacetate** involves the reaction of methyl 4-chloroacetoacetate with a methoxide source.[2][6] The following is a generalized procedure based on established methods.[2][6][7][8]

Materials:

- Methyl 4-chloroacetoacetate
- Sodium methoxide or sodium hydride and methanol
- Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)[6][7]
- Glacial acetic acid
- Hydrochloric acid
- Nitrogen gas

Procedure:



- A reaction vessel is charged with the anhydrous solvent and purged with nitrogen.
- The methoxide source (e.g., sodium methoxide) is suspended in the solvent.
- Methyl 4-chloroacetoacetate is added dropwise to the suspension while maintaining the reaction temperature, typically between 20°C and 70°C, depending on the chosen solvent and base.[2][6]
- The reaction mixture is stirred for a specified period until completion, which can be monitored by Thin-Layer Chromatography (TLC).[7]
- Upon completion, the reaction is quenched by the addition of a cooled acidic solution (e.g., acetic acid in ice water).[2]
- The pH of the mixture is adjusted to between 5 and 7 using hydrochloric acid.[2][7]
- The organic layer is separated, and the aqueous layer is extracted with the solvent.[6]
- The combined organic phases are dried and the solvent is removed under reduced pressure.
- The crude product is then purified by distillation under reduced pressure to yield pure Methyl
 4-methoxyacetoacetate.[2][6]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like **Methyl 4-methoxyacetoacetate**, which may decompose at atmospheric boiling points, distillation under reduced pressure is often employed.

Procedure:

- Assemble a distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer.
- Place a small volume of the purified Methyl 4-methoxyacetoacetate and a boiling chip into the distillation flask.



- Connect the apparatus to a vacuum source and a manometer to monitor the pressure.
- Begin heating the distillation flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected.
- Simultaneously, record the pressure from the manometer.
- The recorded temperature is the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that can be used to help identify a substance.

Procedure:

- Measure the mass of a clean, dry pycnometer (a small glass flask of a known volume).
- Fill the pycnometer with distilled water and measure its mass to determine the exact volume of the pycnometer at a specific temperature.
- Dry the pycnometer thoroughly and fill it with **Methyl 4-methoxyacetoacetate**.
- Measure the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the Methyl 4-methoxyacetoacetate by the volume of the pycnometer.

Characterization by GC-MS and NMR Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques used to confirm the identity and purity of the synthesized compound.

GC-MS Analysis:

 Sample Preparation: A dilute solution of the purified Methyl 4-methoxyacetoacetate is prepared in a volatile organic solvent.



- Injection: A small volume (typically 1 μL) of the sample is injected into the GC.[9]
- Separation: The compound travels through a heated column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
- Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the molecule.[10]

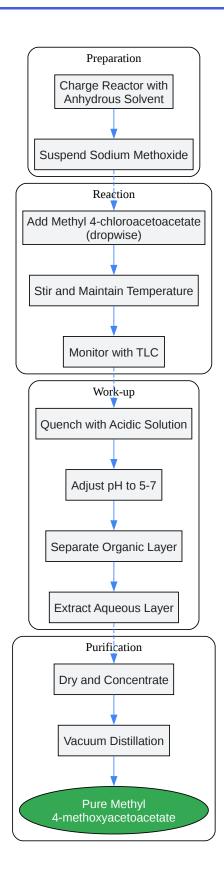
NMR Spectroscopy:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
- Analysis: The sample is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.[10][11]
- Interpretation: The chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure of Methyl 4-methoxyacetoacetate, confirming its synthesis.

Visual Workflows

The following diagrams illustrate the generalized workflows for the synthesis and analysis of **Methyl 4-methoxyacetoacetate**.

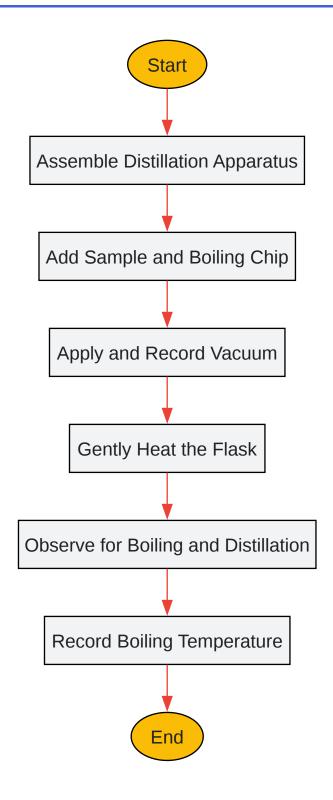




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Caption: Generalized workflow for the synthesis of **Methyl 4-methoxyacetoacetate**.

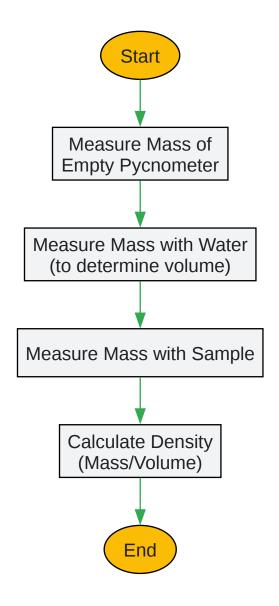




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Caption: Workflow for determining the boiling point under reduced pressure.

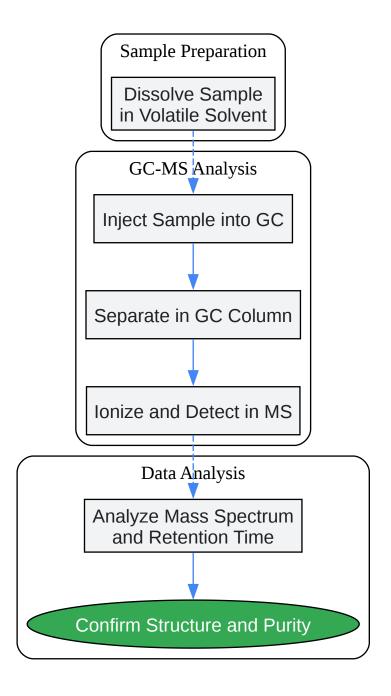




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Caption: Workflow for determining the density using a pycnometer.





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Caption: Generalized workflow for the analysis by Gas Chromatography-Mass Spectrometry.

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